

# Application Notes and Protocols for (3-Methoxyphenyl)(piperazin-1-yl)methanone

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## Compound of Interest

Compound Name: (3-Methoxyphenyl)(piperazin-1-yl)methanone

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## Introduction

**(3-Methoxyphenyl)(piperazin-1-yl)methanone** is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, featuring a methoxyphenyl group attached to a piperazine ring via a carbonyl linker, serves as a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a particular focus on the development of agents targeting the central nervous system (CNS).

The piperazine moiety is a well-established pharmacophore in many approved drugs, valued for its ability to introduce a basic nitrogen atom, which can be crucial for receptor interactions and for improving the physicochemical properties of drug candidates, such as solubility. The methoxyphenyl group can also play a key role in receptor binding and can be a site for further chemical modification.

Derivatives of **(3-Methoxyphenyl)(piperazin-1-yl)methanone** have shown significant potential in the development of novel therapeutics for neurological and psychiatric disorders, including depression, anxiety, and psychosis. These compounds often exhibit high affinity for key neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) receptors.

## Application Notes

**(3-Methoxyphenyl)(piperazin-1-yl)methanone** is primarily utilized as a building block in the synthesis of more complex molecules through modification of the secondary amine on the piperazine ring. The most common synthetic transformation is N-alkylation or N-acylation to introduce various substituents, thereby modulating the pharmacological activity of the resulting compounds.

### Key Applications:

- Synthesis of Serotonin and Dopamine Receptor Ligands: This intermediate is extensively used to synthesize ligands with high affinity for serotonin receptors (e.g., 5-HT1A, 5-HT2A) and dopamine receptors (e.g., D2, D3).<sup>[1]</sup> These receptors are critical targets for the treatment of depression, anxiety, schizophrenia, and Parkinson's disease.
- Development of Antidepressants and Anxiolytics: The structural motif of **(3-Methoxyphenyl)(piperazin-1-yl)methanone** is found in several compounds with potential antidepressant and anxiolytic properties. The piperazine core can be functionalized to interact with specific subtypes of serotonin receptors, leading to the desired therapeutic effects.
- Probes for Receptor Function Studies: Labeled derivatives of this intermediate can be synthesized to serve as radioligands or fluorescent probes for studying the distribution and function of CNS receptors in vitro and in vivo.
- Structure-Activity Relationship (SAR) Studies: The ease of modification of the piperazine nitrogen allows for the systematic exploration of the chemical space around this core structure. This facilitates the generation of libraries of related compounds for SAR studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

## Quantitative Data

The following table summarizes the binding affinities of various derivatives synthesized from piperazine-based intermediates, including those structurally related to **(3-Methoxyphenyl)(piperazin-1-yl)methanone**, for key CNS receptors. This data is essential for understanding the structure-activity relationships and for guiding the design of new compounds.

Compound ID	R-Group on Piperazine Nitrogen	Target Receptor	Binding Affinity (Ki, nM)
1	N-(3- propyl)tricyclo[3.3.1.1 3,7]decan-1-amine	5-HT1A	1.2[2][3]
2	N-(3-propyl)-3,5- dimethyl- tricyclo[3.3.1.13,7]dec an-1-amine	5-HT1A	21.3[2][3]
trans-8a	trans-4-(2- pyridinyl)cyclohexyl	5-HT1A	0.028[4]
trans-8a	trans-4-(2- pyridinyl)cyclohexyl	D2	2194[4]
2a	cis- bicyclo[3.3.0]octane derivative	5-HT1A	0.12-0.63[5]
Compound 1	2-(4-(4- phenylpiperazin-1- yl)ethanone)	σ1	3.2[6]
Compound 4	(where piperidine is replaced by piperazine)	hH3R	3.17[7]
Compound 4	(where piperidine is replaced by piperazine)	σ1R	1531[7]

## Experimental Protocols

The following is a general protocol for the N-alkylation of **(3-Methoxyphenyl)(piperazin-1-yl)methanone**, a common step in the synthesis of more complex derivatives. This protocol is based on established procedures for similar piperazine compounds.

**Protocol 1: N-Alkylation of **(3-Methoxyphenyl)(piperazin-1-yl)methanone******Materials:**

- **(3-Methoxyphenyl)(piperazin-1-yl)methanone**
- Alkyl halide (e.g., benzyl bromide, 3-chloropropane derivative)
- Potassium carbonate ( $K_2CO_3$ ) or other suitable base
- Anhydrous acetone or acetonitrile as solvent
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

**Procedure:**

- To a solution of **(3-Methoxyphenyl)(piperazin-1-yl)methanone** (1.0 eq) in anhydrous acetone or acetonitrile, add potassium carbonate (2.0-3.0 eq).
- Stir the mixture at room temperature for 15-30 minutes.
- Add the desired alkyl halide (1.0-1.2 eq) to the reaction mixture.
- Stir the reaction at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours.
- Once the reaction is complete, filter the mixture to remove the inorganic base.
- Evaporate the solvent from the filtrate under reduced pressure.

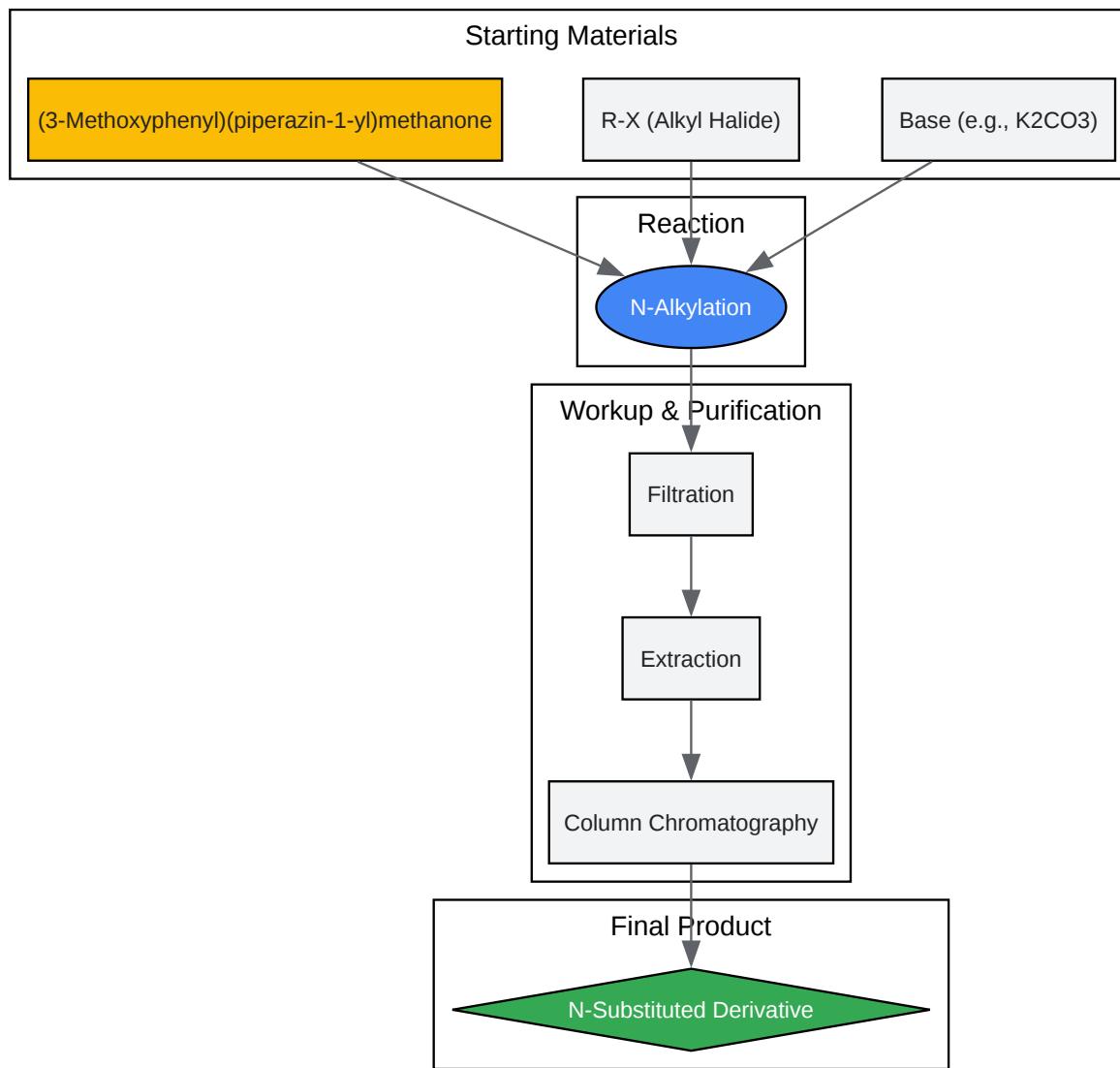
- Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired N-alkylated product.
- Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.

## Visualizations

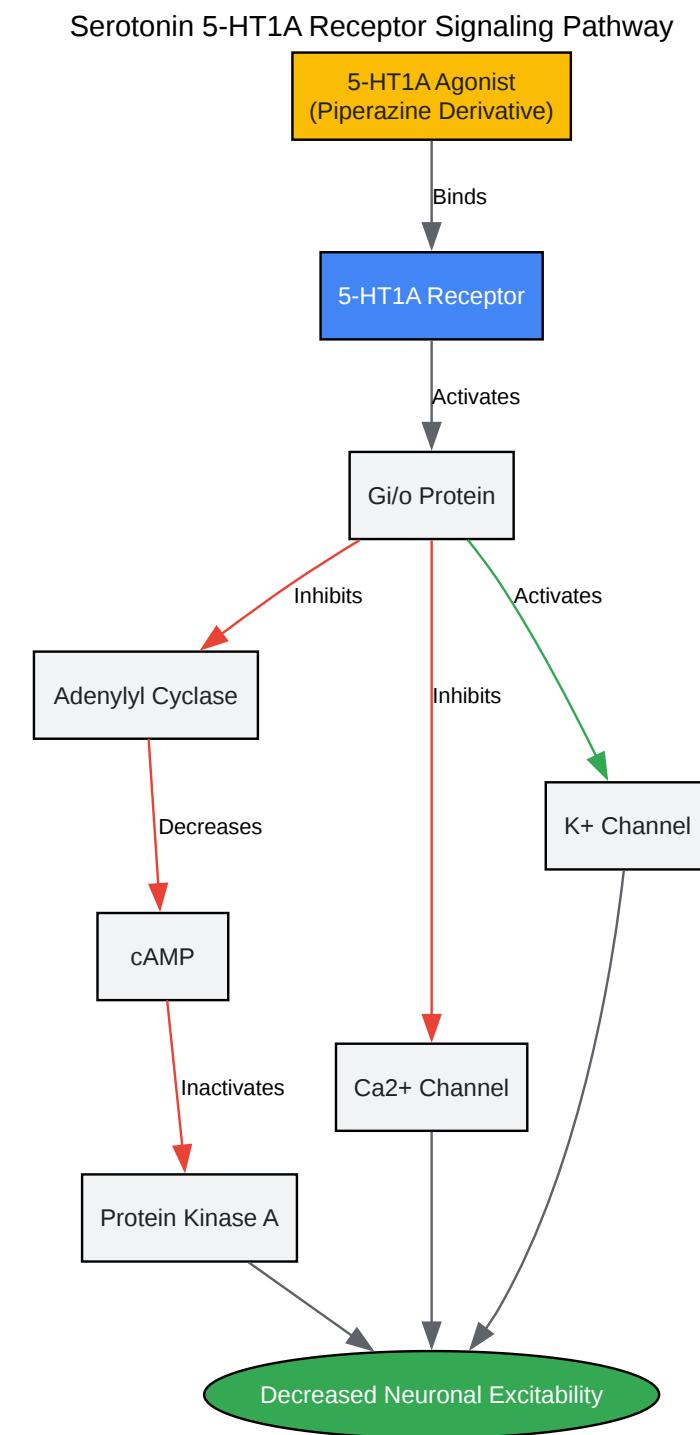
### Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of **(3-Methoxyphenyl)(piperazin-1-yl)methanone** as a chemical intermediate.

## General Synthetic Workflow

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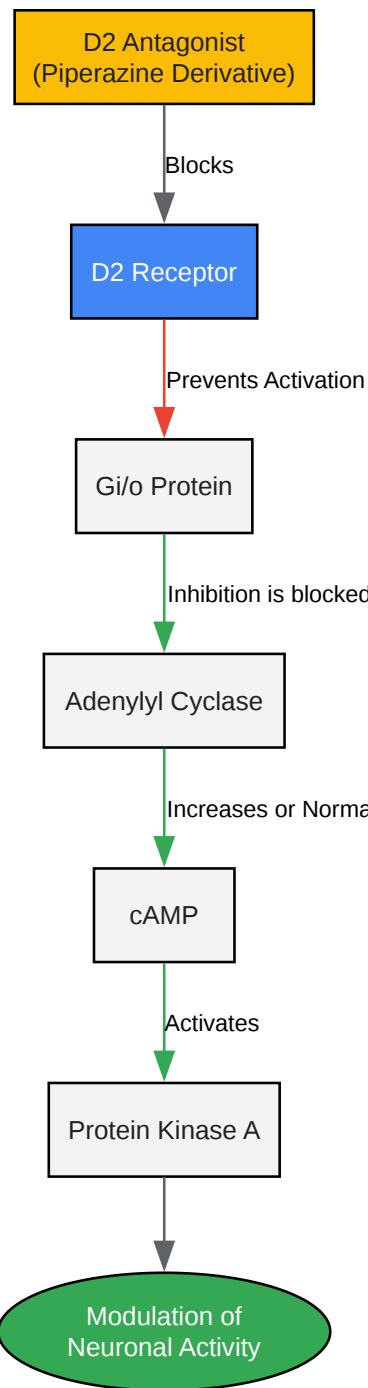
Caption: General workflow for the synthesis of N-substituted derivatives.



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Caption: Simplified 5-HT1A receptor signaling cascade.

## Dopamine D2 Receptor Signaling Pathway

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